molecular formula C23H24N4O2 B4415079 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4415079
M. Wt: 388.5 g/mol
InChI Key: FIHTVNYBKNPVFA-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with a ketone group at position 3. Key structural features include:

  • Furan-2-yl group at position 7: The electron-rich furan ring may enhance π-π stacking interactions, influencing both solubility and target binding .
  • Dihydroquinazolinone core: The partially saturated quinazolinone scaffold contributes to conformational flexibility, which can modulate receptor affinity .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-21-14-18(22-7-4-12-29-22)13-20-19(21)15-24-23(25-20)27-10-8-26(9-11-27)16-17-5-2-1-3-6-17/h1-7,12,15,18H,8-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHTVNYBKNPVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a benzyl group is attached to the nitrogen atom of the piperazine ring.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides and strong bases.

Major Products

    Oxidation: Furanones and quinazolinone derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound : 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one 4-Benzylpiperazine (2), Furan-2-yl (7) C23H24N4O2 396.47* N/A (Theoretical)
2-(4-Benzylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 4-Benzylpiperazine (2), H (7) C19H22N4O 322.40 Base structure; lower polarity
STK217615: 2-(4-benzylpiperazin-1-yl)-7-(3,4-dimethoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one 3,4-Dimethoxyphenyl (7), Methyl (4) C28H32N4O3 472.59 Higher molecular weight; enhanced lipophilicity
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one 5-Methylfuran-2-yl (7), Diamino (2,4) C14H15N5O2 285.30 Improved solubility; research use only
7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 3,4-Dimethoxyphenyl (7), 3,5-Dimethylpiperidine (2) C23H29N3O3 395.50 Moderate lipophilicity; screening hit

*Calculated based on structural data.

Key Observations:
  • Substituent Impact on Molecular Weight : Addition of bulky groups (e.g., 3,4-dimethoxyphenyl in STK217615) increases molecular weight significantly, which may affect bioavailability .
  • Piperazine Modifications : Replacing benzylpiperazine with 3,5-dimethylpiperidine () reduces planarity, possibly altering receptor binding kinetics.
Antifungal and Anticancer Potential:
  • Thiazolyl Hydrazone Derivatives (): Compounds with furan-2-yl groups exhibited anticandidal activity (MIC = 250 µg/mL) and anticancer effects against MCF-7 cells (IC50 = 125 µg/mL). The furan moiety likely contributes to these activities via membrane disruption or enzyme inhibition .
  • Triazoloquinazoline Derivatives (): Furan-containing analogs demonstrated tautomerism, which could influence their redox properties and metabolic stability .
Toxicity Profiles:
  • STK217615: No direct toxicity data, but its higher lipophilicity (Lipinski parameters unspecified) may pose challenges for aqueous solubility .

Physicochemical and Electronic Properties

  • Absolute Hardness (η) : Using Parr’s theory (), the electron-rich furan and benzylpiperazine groups may lower η, increasing softness and reactivity toward electrophilic biological targets .
  • Solubility: The diamino substituent in likely enhances water solubility compared to methoxy or benzyl groups .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H26N4O2C_{24}H_{26}N_{4}O_{2}, with a molecular weight of approximately 402.49 g/mol. The structure features a benzylpiperazine moiety, a furan ring , and a quinazolinone core , which contribute to its unique chemical reactivity and biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several promising pharmacological properties:

  • Antidepressant Activity : The benzylpiperazine moiety is known to interact with serotonin receptors, suggesting potential antidepressant effects. Studies have shown that similar compounds can enhance serotonergic transmission, which may alleviate symptoms of depression.
  • Antitumor Properties : Some derivatives of quinazolinone compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains. This activity is likely due to its ability to interfere with microbial metabolic processes .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, including serotonin and dopamine receptors, potentially modulating neurotransmitter levels in the brain.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer progression or microbial growth, although specific targets require further elucidation through biochemical assays .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • A study conducted on a series of quinazolinone derivatives reported that compounds similar to this compound exhibited significant inhibitory activity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Another investigation into the antimicrobial properties found that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 50 µM .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC50 (µM)Reference
AntidepressantSerotonin ReceptorsN/A
AntitumorBreast Cancer Cells10 - 30
AntimicrobialStaphylococcus aureus<50
Escherichia coli<50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

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